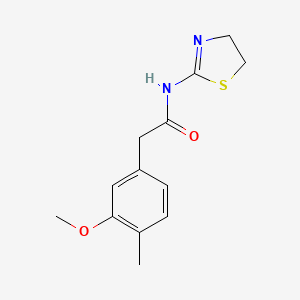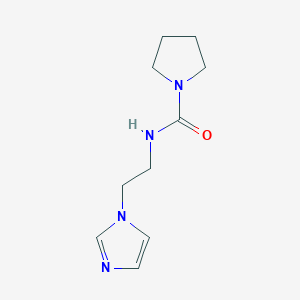![molecular formula C10H9ClF3NO2S B7529387 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride channel that plays a crucial role in the regulation of salt and water transport across epithelial membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases where CFTR dysfunction is implicated.
Mécanisme D'action
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide acts as a potent and selective inhibitor of CFTR by binding to a specific site on the channel protein. This results in the inhibition of chloride ion transport across epithelial membranes, which is a hallmark of CFTR dysfunction in CF and other diseases. 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to be more effective than other CFTR inhibitors in improving CFTR function in vitro and in vivo.
Biochemical and physiological effects:
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to improve CFTR function in vitro and in vivo, and has been tested in clinical trials as a potential treatment for CF. In addition to its effects on CFTR function, 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of CF and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has several advantages as a tool compound for studying CFTR function in vitro and in vivo. It is a potent and selective inhibitor of CFTR, and has been shown to be more effective than other CFTR inhibitors in improving CFTR function. However, 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has some limitations as a tool compound, including its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide and related compounds. One direction is the development of more potent and selective CFTR inhibitors with improved pharmacokinetic properties for clinical use. Another direction is the investigation of the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide, and their potential therapeutic applications in CF and other diseases. Finally, the use of 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide as a tool compound for studying CFTR function in various tissues and disease models could lead to new insights into the pathophysiology of CF and other diseases.
Méthodes De Synthèse
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(trifluoromethylsulfanyl)ethanamine to form the amide. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in CF and other diseases where CFTR dysfunction is implicated. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene. 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to improve CFTR function in vitro and in vivo, and has been tested in clinical trials as a potential treatment for CF.
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-1-2-8(16)7(5-6)9(17)15-3-4-18-10(12,13)14/h1-2,5,16H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHUAXUVDJVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCSC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

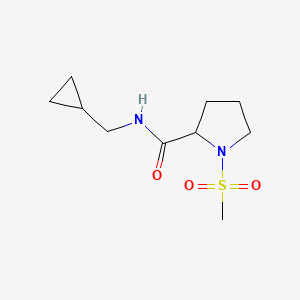
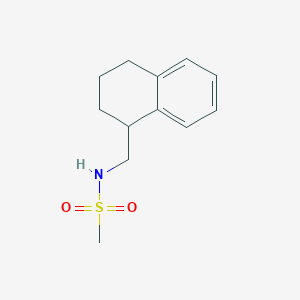
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

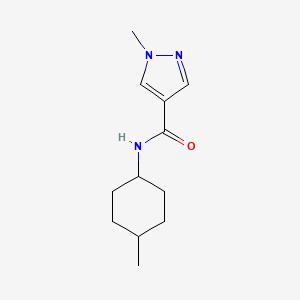
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
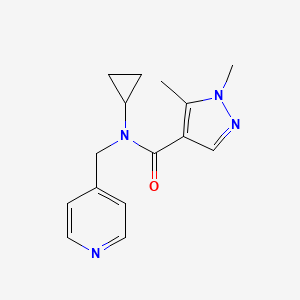

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
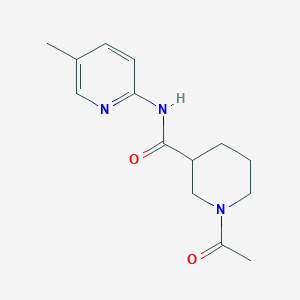
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
